

A Comparative Review of AM11542: A Potent CB1 Receptor Agonist

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Compound of Interest		
Compound Name:	AM11542	
Cat. No.:	B15580040	Get Quote

AM11542 is a potent synthetic, tetrahydrocannabinol-based agonist for the Cannabinoid Receptor 1 (CB1).[1][2] Its development and structural elucidation in complex with the human CB1 receptor have provided significant insights into the receptor's activation mechanism.[1][3] This guide offers a comparative analysis of **AM11542** against other cannabinoids, focusing on its binding affinity, functional potency, and the structural basis of its agonistic activity.

Quantitative Pharmacological Data

The following table summarizes the in-vitro pharmacological properties of **AM11542** in comparison to other relevant cannabinoid receptor ligands. The data is derived from radioligand binding assays and cAMP accumulation assays.

Compound	Binding Affinity (K _i , nM) vs. [³H]CP55,940	Functional Potency (EC₅o, nM) (cAMP Assay)	Efficacy (E _{max} , %) (cAMP Assay)	Compound Type
AM11542	2.50 ± 0.40	1.1 ± 0.2	106 ± 3	Full Agonist
AM841	2.0 ± 0.2	1.7 ± 0.2	99 ± 2	Full Agonist
CP55,940	0.8 ± 0.1	0.45 ± 0.08	100	Full Agonist
Δ ⁹ -THC	46.1 ± 7.1	6.1 ± 0.9	63 ± 2	Partial Agonist



Data sourced from Hua et al., 2017.[1]

Experimental Protocols

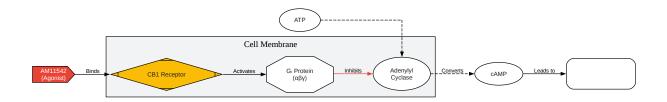
The comparative data presented above were generated using the following key experimental methodologies.

- 1. Radioligand Binding Assay:
- Objective: To determine the binding affinity (K_i) of compounds for the CB1 receptor.
- Methodology: Cell membranes from CHO cells stably expressing human CB1 were used. Assays were conducted in a buffer solution containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA. The radioligand used was [³H]CP55,940. Varying concentrations of the test compounds (**AM11542**, AM841, etc.) were incubated with the cell membranes and the radioligand. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 μM CP55,940). After incubation, the bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. The K_i values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]
- 2. cAMP Accumulation Assay:
- Objective: To measure the functional potency (EC₅₀) and efficacy (E_{max}) of agonists by quantifying the inhibition of forskolin-stimulated cAMP production.
- Methodology: CHO cells expressing human CB1 were seeded in 96-well plates. The cells were incubated with the test compounds at various concentrations for a short period. Subsequently, forskolin (an adenylyl cyclase activator) was added to stimulate cAMP production. The reaction was stopped, and the cells were lysed. The intracellular cAMP levels were then measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit). The data were normalized to the response of a known full agonist (CP55,940) to determine the Emax. Dose-response curves were generated to calculate the EC50 values.[1]

CB1 Receptor Activation and Signaling



AM11542 acts as an agonist at the CB1 receptor, which is a Class A G-protein-coupled receptor (GPCR).[4] Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways, primarily through the inhibitory G-protein (G_i).



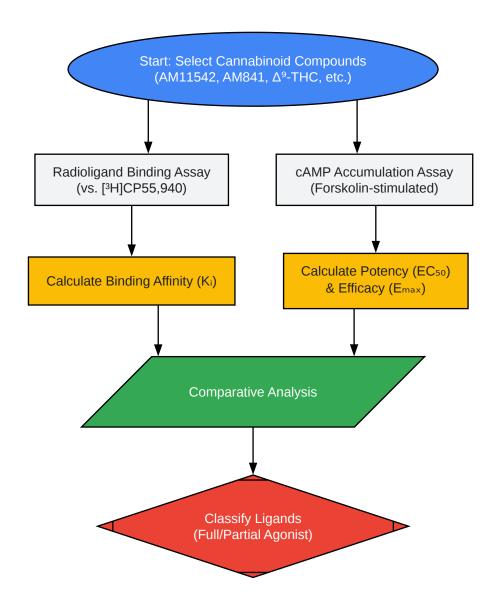
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CB1 Receptor Signaling Pathway

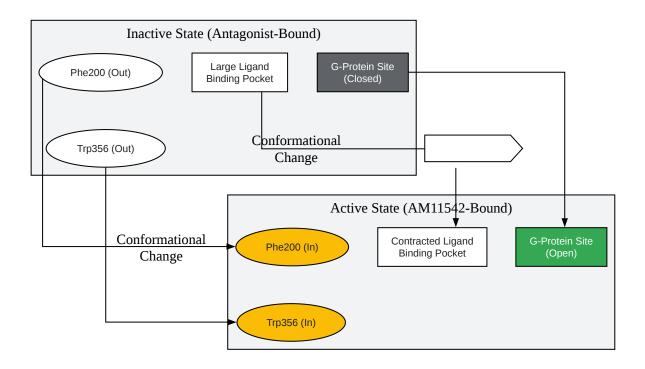
Comparative Analysis Workflow

The evaluation of **AM11542** involved a multi-step process comparing its binding and functional characteristics to other cannabinoids.









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